molecular formula C11H21NO3 B574647 Alanine,  2-methyl-N-(1-oxoheptyl)- CAS No. 176665-01-3

Alanine, 2-methyl-N-(1-oxoheptyl)-

Cat. No.: B574647
CAS No.: 176665-01-3
M. Wt: 215.293
InChI Key: IQSRSRJAWRFABY-UHFFFAOYSA-N
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Description

Properties

CAS No.

176665-01-3

Molecular Formula

C11H21NO3

Molecular Weight

215.293

IUPAC Name

2-(heptanoylamino)-2-methylpropanoic acid

InChI

InChI=1S/C11H21NO3/c1-4-5-6-7-8-9(13)12-11(2,3)10(14)15/h4-8H2,1-3H3,(H,12,13)(H,14,15)

InChI Key

IQSRSRJAWRFABY-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)NC(C)(C)C(=O)O

Synonyms

Alanine, 2-methyl-N-(1-oxoheptyl)-

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identification

  • Systematic Name : Alanine, 2-methyl-N-(1-oxoheptyl)-
  • CAS Number : 176665-01-3
  • Molecular Formula: C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol (calculated based on formula).

Structural Features This compound is an N-acylated derivative of alanine, where the amino group is substituted with a 1-oxoheptyl group.

Such derivatives are often used as intermediates in peptide synthesis, surfactants, or bioactive molecule development .

Comparison with Similar Compounds

Structural Analogues with Varying Acyl Chains

The following compounds share the N-acyl alanine core but differ in acyl chain length or substituents:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Alanine, 2-methyl-N-(1-oxobutyl)- 176664-97-4 C₈H₁₅NO₃ 173.21 Shorter acyl chain (C₄ vs. C₇)
Alanine, 2-methyl-N-(1-oxooctyl)- 176664-71-4 C₁₂H₂₃NO₃ 229.32 Longer acyl chain (C₈ vs. C₇)
N-Stearoyl-beta-alanine 51287-21-9 C₂₁H₄₁NO₃ 355.56 Beta-alanine backbone; C₁₈ acyl chain
2-Methyl-N-[(4-methylphenyl)sulfonyl]alanine 7663-91-4 C₁₁H₁₅NO₄S 257.31 Sulfonyl substituent instead of acyl

Key Observations :

  • Acyl Chain Length : Longer chains (e.g., C₈ in 176664-71-4) increase hydrophobicity, impacting solubility and lipid bilayer interactions. Shorter chains (e.g., C₄ in 176664-97-4) enhance water solubility .
  • Backbone Modifications : Beta-alanine derivatives (e.g., 51287-21-9) lack the chiral center of L-alanine, altering conformational flexibility .
  • Substituent Effects : Sulfonyl groups (e.g., 7663-91-4) introduce polarity and hydrogen-bonding capacity, contrasting with the ketone functionality in 176665-01-3 .

Physicochemical Properties

Limited direct data are available for 176665-01-3, but inferences can be drawn from analogues:

  • Solubility: N-Acyl alanines with C₇ chains are likely sparingly soluble in water but soluble in organic solvents (e.g., DMSO, ethanol) .
  • Stability : Ketone-containing acyl groups (as in 176665-01-3) may exhibit lower hydrolytic stability compared to amides or sulfonamides .
  • Purity: High-purity standards (>95%) are typical for research-grade N-acyl amino acids, as seen in similar compounds .

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